2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid
Overview
Description
2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical properties and potential applications in various fields. The compound is characterized by the presence of a chloro group at the second position, a trifluoromethyl group at the sixth position, and a carboxylic acid group at the third position of the quinoline ring. This structural arrangement imparts distinct reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with chloro and trifluoromethyl substituents, followed by oxidation and carboxylation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the quinoline ring and subsequent functionalization.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of environmentally benign solvents are employed to enhance efficiency and reduce environmental impact. The scalability of the process is crucial for industrial applications, and process optimization is often guided by principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form quinoline derivatives with altered oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral activities. It serves as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and agrochemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability. The chloro and carboxylic acid groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carboxylic acid
- 6-(Trifluoromethyl)quinoline-3-carboxylic acid
- 2-Chloro-6-methoxyquinoline-3-carboxylic acid
Comparison: 2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid stands out due to the combined presence of chloro and trifluoromethyl groups, which impart unique chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability, reactivity, and potential for diverse applications. The trifluoromethyl group, in particular, is known to enhance biological activity and metabolic stability, making this compound a valuable candidate for drug development and other scientific research.
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-9-7(10(17)18)4-5-3-6(11(13,14)15)1-2-8(5)16-9/h1-4H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWGAGTUMHUNFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1C(F)(F)F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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